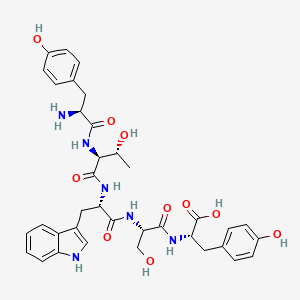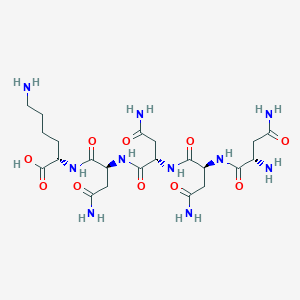
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine is a pentapeptide composed of four asparagine residues and one lysine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, ensuring consistent quality and reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Deamidation: Conversion of asparagine residues to aspartic acid under physiological conditions.
Racemization: Conversion of L-amino acids to their D-forms, which can affect the peptide’s biological activity.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Deamidation: Occurs under physiological pH and temperature.
Racemization: Can be influenced by the presence of bases or high temperatures.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Deamidation: Results in the formation of aspartic acid residues.
Racemization: Leads to the formation of D-amino acid residues.
Scientific Research Applications
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine: A shorter peptide with similar properties.
L-Asparaginyl-L-asparaginyl-L-lysine: Another shorter peptide with fewer asparagine residues.
L-Asparaginyl-L-lysine: The simplest form with only one asparagine and one lysine residue.
Uniqueness
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its multiple asparagine residues make it particularly interesting for studying deamidation and racemization processes.
Properties
CAS No. |
798540-40-6 |
|---|---|
Molecular Formula |
C22H38N10O10 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H38N10O10/c23-4-2-1-3-10(22(41)42)29-19(38)12(7-16(27)35)31-21(40)13(8-17(28)36)32-20(39)11(6-15(26)34)30-18(37)9(24)5-14(25)33/h9-13H,1-8,23-24H2,(H2,25,33)(H2,26,34)(H2,27,35)(H2,28,36)(H,29,38)(H,30,37)(H,31,40)(H,32,39)(H,41,42)/t9-,10-,11-,12-,13-/m0/s1 |
InChI Key |
BBVZOWXIJFOODF-VLJOUNFMSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)
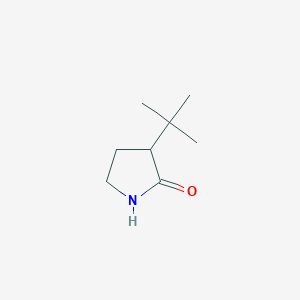
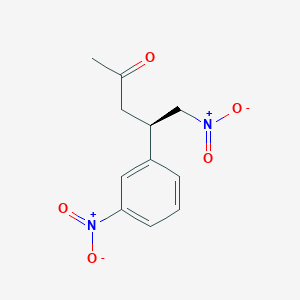
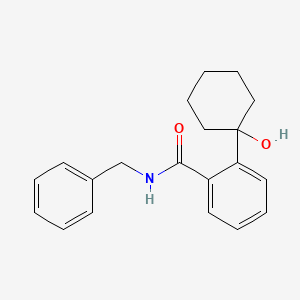
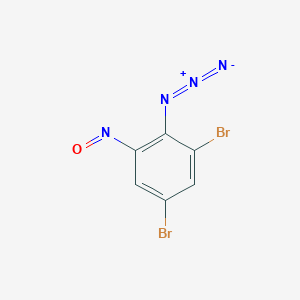

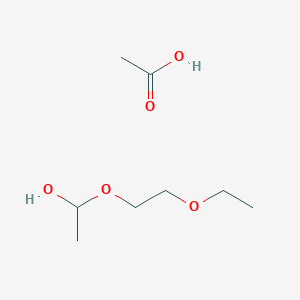
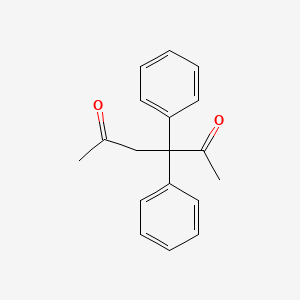
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
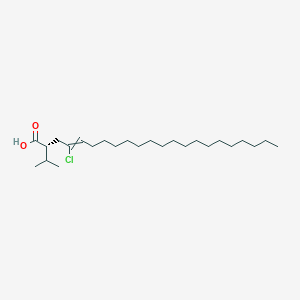
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
